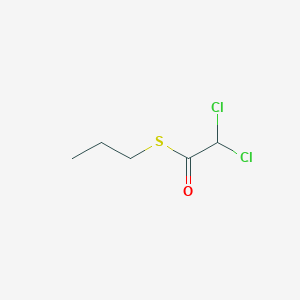

S-Propyl dichloroethanethioate

Description

S-Propyl dichloroethanethioate (CAS name: dichloroethanethioic acid S-propyl ester) is a synthetic organosulfur compound characterized by a thioester functional group. Its structure comprises a dichloro-substituted ethanethioate moiety linked to a propyl group via a sulfur atom. The dichloro substitution likely enhances its electrophilicity and lipophilicity, influencing its reactivity and environmental behavior.

Properties

CAS No. |

91149-23-4 |

|---|---|

Molecular Formula |

C5H8Cl2OS |

Molecular Weight |

187.09 g/mol |

IUPAC Name |

S-propyl 2,2-dichloroethanethioate |

InChI |

InChI=1S/C5H8Cl2OS/c1-2-3-9-5(8)4(6)7/h4H,2-3H2,1H3 |

InChI Key |

VPOFXJZORWVWDK-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC(=O)C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.

Acid-Catalyzed Dehydration: This industrial method involves the sulfuric-acid-catalyzed reaction of alcohols to produce symmetrical ethers.

Industrial Production Methods: The industrial production of S-Propyl dichloroethanethioate typically involves large-scale Williamson Ether Synthesis, where the reaction conditions are optimized for high yield and purity. The use of silver oxide (Ag2O) as a mild base can also be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: S-Propyl dichloroethanethioate can undergo oxidation reactions, typically using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: Hydroxide ions (OH-), amines.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted ethanethioates.

Scientific Research Applications

Chemistry: S-Propyl dichloroethanethioate is used as an intermediate in organic synthesis, particularly in the preparation of other organosulfur compounds.

Biology: In biological research, this compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms involving sulfur-containing substrates.

Medicine: While not widely used in medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals and as a stabilizer in polymer manufacturing .

Mechanism of Action

The mechanism of action of S-Propyl dichloroethanethioate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, depending on the functional groups present. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which alter the activity of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with structurally related thiocarbamates and phosphonothioates, which share functional groups or applications.

Key Differences and Implications

Functional Groups: this compound contains a thioester group (R-S-CO-), whereas pebulate and vernolate are thiocarbamates (R₂NCOS-). Phosphonothioates (e.g., ) feature a phosphorus core, enabling interactions with biological enzymes (e.g., acetylcholinesterase inhibition), unlike the non-phosphorus thioesters or carbamates.

Substituent Effects: The dichloroethyl group in this compound may enhance lipid solubility and soil persistence compared to non-halogenated analogs like pebulate. Aminoethyl substituents in phosphonothioates (e.g., dimethylaminoethyl in ) confer basicity, facilitating solubility in polar solvents and reactivity in nucleophilic environments.

Applications: Thiocarbamates (pebulate, vernolate) are primarily herbicides targeting weed seed germination, while phosphonothioates are often precursors for specialized organophosphorus compounds . this compound’s dichloro substitution may broaden its pesticidal efficacy but raise regulatory concerns due to halogenated byproducts.

Research Findings and Data Gaps

- Efficacy and Toxicity: No direct toxicological data for this compound are available in the provided evidence. However, pebulate and vernolate exhibit low mammalian toxicity (LD₅₀ > 1,000 mg/kg in rats) but moderate environmental persistence (soil half-life ~30 days) .

- Environmental Behavior: The dichloro group in this compound may increase photostability but also hydrolysis rates compared to non-chlorinated thiocarbamates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.